molecular formula C12H10O5 B8782668 4-Acetyl-6-methoxyisochroman-1,3-dione CAS No. 918662-40-5

4-Acetyl-6-methoxyisochroman-1,3-dione

Cat. No.: B8782668
CAS No.: 918662-40-5
M. Wt: 234.20 g/mol
InChI Key: NJCYEMDJSJLAGJ-UHFFFAOYSA-N
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Description

4-Acetyl-6-methoxyisochroman-1,3-dione is a chemical compound with the molecular formula C12H10O5 and a molecular weight of 234.21 g/mol . This compound is known for its unique structural features, which include an isochroman ring system substituted with acetyl and methoxy groups. It is used in various scientific research applications due to its interesting chemical properties.

Chemical Reactions Analysis

4-Acetyl-6-methoxyisochroman-1,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

4-Acetyl-6-methoxyisochroman-1,3-dione is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-Acetyl-6-methoxyisochroman-1,3-dione involves its interaction with various molecular targets and pathways. The acetyl and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

4-Acetyl-6-methoxyisochroman-1,3-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

CAS No.

918662-40-5

Molecular Formula

C12H10O5

Molecular Weight

234.20 g/mol

IUPAC Name

4-acetyl-6-methoxy-4H-isochromene-1,3-dione

InChI

InChI=1S/C12H10O5/c1-6(13)10-9-5-7(16-2)3-4-8(9)11(14)17-12(10)15/h3-5,10H,1-2H3

InChI Key

NJCYEMDJSJLAGJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C2=C(C=CC(=C2)OC)C(=O)OC1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Pyridine (5.0 ml, 62 mmol) is added slowly to suspension of 2-carboxymethyl-4-methoxy-benzoic acid (10 g, 48 mmol) in acetic anhydride (80 ml) at 0° C. After stirring for 16 h, ether (100 ml) is added. The resulting solid is collected and dried to give 10 g of 4-acetyl-6-methoxy-isochroman-1,3-dione.
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5 mL
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10 g
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80 mL
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100 mL
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Synthesis routes and methods II

Procedure details

Following a literature procedure (Ind. J. Chem. Sec. B, 1986, 25B, 640-643), 2-carboxymethyl-4-methoxybenzoic acid (1.0 g; 4.8 mmol) was dissolved in a mixture of pyridine (1.4 mL) and acetic anhydride (8.6 mL; 9.3 g; 91 mmol) then stirred for 3 hours, during which time a solid had formed. The suspension was diluted with diethyl ether, filtered and the filter cake washed with diethyl ether. Yield: 905 mg (81%) of 4-acetyl-6-methoxyisochroman-1,3-dione.
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0 (± 1) mol
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[Compound]
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25B
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0 (± 1) mol
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1 g
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reactant
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8.6 mL
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1.4 mL
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